Cas no 53422-71-2 (2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine)

2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine
- 2-(2,3,4,5-tetrahydropyridin-6-yl)pyridine
- 2-(pyridyl)-3,4,5,6-tetrahydropyridine
- 53422-71-2
- AKOS015999863
- 3,4,5,6-Tetrahydro-2,2'-bipyridine
- SCHEMBL8458128
- DTXSID90475728
-
- MDL: MFCD21086766
- インチ: InChI=1S/C10H12N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h1,3,5,7H,2,4,6,8H2
- InChIKey: SIYJMPLQXPDFRW-UHFFFAOYSA-N
- ほほえんだ: C1=CC=NC(=C1)C2=NCCCC2
計算された属性
- せいみつぶんしりょう: 160.10016
- どういたいしつりょう: 160.100048391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 175
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 25.2Ų
じっけんとくせい
- PSA: 25.25
2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029184634-1g |
2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine |
53422-71-2 | 95% | 1g |
$580.80 | 2023-09-01 | |
Chemenu | CM171903-1g |
2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine |
53422-71-2 | 95% | 1g |
$573 | 2023-01-02 | |
Chemenu | CM171903-1g |
2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine |
53422-71-2 | 95% | 1g |
$613 | 2021-08-05 |
2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine 関連文献
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
10. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridineに関する追加情報
Recent Advances in the Study of 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine (CAS: 53422-71-2): A Comprehensive Research Brief
The compound 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine (CAS: 53422-71-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique pyridine and tetrahydropyridine moieties, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, making it a subject of intense scientific inquiry.
One of the key areas of research involves the synthesis and optimization of 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The researchers employed a multi-step catalytic process, leveraging palladium-catalyzed cross-coupling reactions, which significantly enhanced the efficiency of the synthesis. This advancement is critical for facilitating further pharmacological evaluations and potential clinical applications.
Pharmacologically, 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine has been investigated for its role as a modulator of neurotransmitter systems. Preliminary in vitro and in vivo studies suggest that the compound exhibits affinity for nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This receptor subtype is implicated in cognitive functions and neuropsychiatric disorders, positioning the compound as a potential candidate for treating conditions such as Alzheimer's disease and schizophrenia. A recent preclinical study demonstrated that the compound improved cognitive performance in rodent models, with minimal off-target effects.
In addition to its neurological applications, 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine has been explored for its anti-inflammatory properties. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that the compound inhibits the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing chronic inflammatory diseases. The mechanism appears to involve the suppression of NF-κB signaling pathways, a finding that could pave the way for new therapeutic strategies.
Despite these promising findings, challenges remain in the development of 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity require further investigation. Ongoing research is focused on structural modifications to enhance these properties while retaining the compound's pharmacological efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area.
In conclusion, 2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine (CAS: 53422-71-2) represents a versatile and promising compound in chemical biology and drug discovery. Recent advancements in its synthesis, coupled with its diverse pharmacological activities, highlight its potential as a therapeutic agent for neurological and inflammatory disorders. Future research will be crucial in addressing existing limitations and translating these findings into clinical applications.
53422-71-2 (2-(3,4,5,6-Tetrahydropyridin-2-yl)pyridine) 関連製品
- 4593-27-5(o-Myosmine)
- 1806852-90-3(5-(Aminomethyl)-4-cyano-2-(difluoromethyl)-3-(trifluoromethyl)pyridine)
- 1040646-21-6(2-(4-chlorophenyl)-N-[2-({6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]acetamide)
- 947191-69-7(2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 2171614-15-4(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1,2,3,4-thiatriazol-5-yl)carbamoylpropanoic acid)
- 898447-59-1(6-methoxy-4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one)
- 956576-72-0(6-Fluoro-1-(4-isothiocyanatophenyl)sulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline)
- 450351-99-2(2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide)
- 1710302-47-8(5-(3-Bromo-phenyl)-2-methyl-2H-pyrazole-3,4-diamine)
- 2137056-90-5(tert-butyl (2S)-2-(prop-2-ynoyl)pyrrolidine-1-carboxylate)



